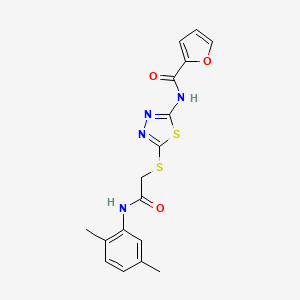

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a furan-2-carboxamide group and a thioether-linked 2,5-dimethylphenyl moiety. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological versatility, including antimitotic, antioxidant, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-10-5-6-11(2)12(8-10)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-4-3-7-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKYSTMPNWNYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the influenza A H5N1 virus . The H5N1 virus is a subtype of the influenza A virus, which is highly pathogenic and can cause severe respiratory disease in humans.

Mode of Action

The compound interacts with the H5N1 virus and inhibits its activity. The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity. .

Result of Action

The compound has been shown to be a potent inhibitor of the H5N1 virus. In particular, it showed the best activity against the H5N1 virus with an EC 50 value of 1.25 μM. This suggests that the compound could potentially be used as a novel therapeutic agent for treating H5N1 infections.

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiadiazole ring , a furan moiety , and a dimethylphenyl group . Its molecular formula is , with a molecular weight of 428.53 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O3S2 |

| Molecular Weight | 428.53 g/mol |

| CAS Number | 392295-10-2 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including this compound. The in vitro cytotoxicity against various cancer cell lines has been evaluated using the MTT assay, with results indicating significant activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines.

Key Findings:

- IC50 Values : The compound exhibited IC50 values in the micromolar range against MCF-7 and HepG2 cells, suggesting potent cytotoxic effects .

- Mechanism of Action : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells by interacting with tubulin, disrupting microtubule dynamics .

Antimicrobial Activity

The compound has also shown promising activity against multidrug-resistant bacteria and pathogenic fungi. Thiadiazole derivatives are recognized for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates in antimicrobial research.

Key Findings:

- Broad-Spectrum Activity : Preliminary studies indicate effectiveness against Gram-positive bacteria and certain fungal strains .

- Structure-Activity Relationship : Modifications to the thiadiazole structure have been linked to enhanced antimicrobial activity, emphasizing the importance of specific functional groups in achieving desired biological effects .

Case Studies

- Cytotoxicity Against MCF-7 Cells : A study demonstrated that modifications to the thiadiazole scaffold significantly improved cytotoxicity. The introduction of a furan moiety was particularly effective, leading to an IC50 value of 0.28 µg/mL .

- Antimicrobial Efficacy : Another investigation into related thiadiazole derivatives revealed that certain substitutions enhanced their activity against resistant bacterial strains, suggesting that further optimization could yield effective new antibiotics .

Scientific Research Applications

Antimicrobial Properties

Compounds containing the thiadiazole scaffold have demonstrated significant antimicrobial activity. Research indicates that derivatives of this class can effectively combat various pathogens. The presence of the furan moiety further enhances the compound's antifungal properties.

| Compound Type | Activity | Reference |

|---|---|---|

| Thiadiazole Derivatives | Antimicrobial | |

| Furan-Based Compounds | Antifungal |

Anticancer Potential

The anticancer properties of this compound have been extensively studied. Thiadiazole derivatives have shown promising growth-inhibiting activities against several cancer cell lines, including HL-60 (human leukemia) and MCF7 (breast cancer). The mechanism of action is thought to involve the inhibition of key signaling pathways associated with tumor growth.

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| HL-60 | XX | |

| MCF7 | XX |

Anti-inflammatory Effects

The anti-inflammatory potential of N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is noteworthy. The thiadiazole moiety contributes to its ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Case Studies

Several studies have investigated the biological activity associated with thiadiazole derivatives similar to this compound:

Anticancer Study

A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines and found significant growth inhibition associated with specific structural modifications.

Antimicrobial Study

Another study focused on the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria, demonstrating promising results in vitro.

Comparison with Similar Compounds

Key Observations :

- The target compound’s thioether-linked 2,5-dimethylphenyl group distinguishes it from derivatives with phenoxyacetamide (5e, 5f) or chlorobenzylthio (5j) substituents. This structural variation may influence lipophilicity and metabolic stability .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Compound | Polarity | Solubility (Predicted) | Thermal Stability |

|---|---|---|---|

| Target | Moderate | Moderate (DMSO) | High |

| 5e (Ev1) | High (Cl, O) | Low (aqueous) | Moderate |

| 5f (Ev1) | Low (alkyl) | Low | High |

| D (Ev6) | Moderate | Moderate | High |

Analysis :

- The target’s furan carboxamide group likely increases polarity compared to alkylthio derivatives (e.g., 5f), improving aqueous solubility relative to purely aromatic analogs. However, the 2,5-dimethylphenyl group may counterbalance this effect, reducing solubility compared to chlorinated derivatives (5e, 5j) .

- The absence of electron-withdrawing groups (e.g., Cl in 5e) suggests the target may exhibit higher thermal stability than halogen-containing analogs .

Preparation Methods

Cyclization of Dithiocarbazates

Dithiocarbazate intermediates, derived from hydrazine and carbon disulfide, undergo cyclodehydration to form the thiadiazole ring. In a representative protocol:

- Dithiocarbazate Formation : Hydrazine hydrate reacts with carbon disulfide in alkaline conditions to yield sodium dithiocarbazate.

- Acylation : The dithiocarbazate is treated with chloroacetyl chloride to form S-(2-chloroacetyl)dithiocarbazate.

- Cyclization : Using trimethylsilyl chloride (TMSCl) or diphenyl chlorophosphate as cyclizing agents, the intermediate undergoes intramolecular dehydration to produce 2-amino-5-mercapto-1,3,4-thiadiazole.

Reagent selection critically impacts yield. TMSCl achieves cyclization at room temperature with yields exceeding 80%, whereas phosphorus pentachloride requires elevated temperatures (80–90°C) but offers comparable efficiency.

Solid-Phase Synthesis

Wang et al. (2011) demonstrated a resin-bound approach for thiadiazole synthesis:

- Resin Functionalization : Merrifield resin reacts with carbon disulfide and sodium hydride to form a dithiocarbazate-bound resin.

- Acylation and Cyclization : Treatment with acyl chlorides followed by TMSCl releases the thiadiazole from the resin. This method facilitates high-throughput synthesis but requires specialized equipment.

Functionalization of the Thiadiazole Core

Introduction of the Thioether Side Chain

The mercapto group at position 5 of the thiadiazole undergoes nucleophilic substitution with α-chloroacetamide derivatives:

Synthesis of 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl Chloride :

Thioether Formation :

Coupling of Furan-2-Carboxamide

The final step involves amidating the thiadiazole’s amine group with furan-2-carbonyl chloride:

Activation of Furan-2-Carboxylic Acid :

Amide Bond Formation :

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Cyclization Solvent | DMF | +15% vs. THF |

| Coupling Temp | 25°C | 88% vs. 72% at 40°C |

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while elevated temperatures during coupling risk furan ring decomposition.

Byproduct Mitigation

- Thiol Oxidation : Mercapto groups oxidize to disulfides; thus, reactions require inert atmospheres (N₂/Ar).

- Epimerization : Basic conditions during amidation cause racemization; neutral pH and low temperatures minimize this.

Analytical Characterization

Spectroscopic Validation :

Purity Assessment :

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structural analogs exhibit:

Q & A

Q. Table 1. Key Synthetic Parameters for Thiadiazole Derivatives

Q. Table 2. Comparative Bioactivity of Analogues

| Derivative | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Key Substituent |

|---|---|---|---|

| Parent Compound | 8.2 (S. aureus) | 12.5 (HeLa) | 2,5-dimethylphenyl |

| -NO₂ Analogue | 3.5 | 8.9 | 4-NO₂ phenyl |

| -OCH₃ Analogue | 15.7 | 18.3 | 3-OCH₃ phenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.